molecular formula C15H24N2O B1386031 N-(5-Amino-2-methylphenyl)octanamide CAS No. 1020054-13-0

N-(5-Amino-2-methylphenyl)octanamide

Cat. No.: B1386031
CAS No.: 1020054-13-0
M. Wt: 248.36 g/mol
InChI Key: BMCQPUSMMXBYFY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming amide compounds containing aromatic substituents. The compound is officially designated as this compound, reflecting its structural composition wherein an octanoic acid derivative forms an amide bond with a substituted aniline moiety. The systematic naming convention clearly indicates the presence of an amino group at the 5-position and a methyl group at the 2-position of the phenyl ring, which is subsequently connected to the octanamide chain through the nitrogen atom.

The structural representation of this compound reveals a linear octanoic acid chain (eight carbon atoms) connected via an amide linkage to a methylated and amino-substituted benzene ring. The aromatic ring contains two substituents: an amino group positioned at the 5-position relative to the amide nitrogen attachment point, and a methyl group located at the 2-position. This specific substitution pattern significantly influences the compound's chemical properties, solubility characteristics, and potential for forming intermolecular interactions. The amide functional group serves as the critical linkage between the aliphatic octanoic acid portion and the aromatic amine component, creating a molecule that exhibits both hydrophobic and hydrophilic characteristics.

The three-dimensional structure of the molecule demonstrates the spatial arrangement of these functional groups, with the aromatic ring providing a planar component while the octanoic acid chain extends in a more flexible configuration. The amino and methyl substituents on the benzene ring create specific steric and electronic effects that contribute to the compound's overall reactivity profile and biological activity potential. This structural configuration places this compound within the broader category of aromatic amides, specifically those containing primary aromatic amines with additional methyl substitution.

CAS Registry Number and Alternative Naming Conventions

The molecular weight calculations based on this formula yield values ranging from 248.36 to 248.37 grams per mole, with slight variations attributed to rounding differences in atomic mass calculations used by different reference sources. The close agreement between these values confirms the consistency of molecular weight determinations and provides reliable data for stoichiometric calculations and analytical applications. The following table summarizes the molecular weight data from various authoritative sources:

Source Molecular Weight (g/mol) Molecular Formula
Avantor Sciences 248.37 C₁₅H₂₄N₂O
Tetrahedron Scientific 248.36 C₁₅H₂₄N₂O
Huateng Pharmaceutical 248.37 C₁₅H₂₄N₂O

The atomic composition analysis reveals that carbon atoms constitute the largest proportion of the molecular structure, contributing approximately 72.55% of the total molecular weight, followed by hydrogen atoms at 9.74%, nitrogen atoms at 11.28%, and oxygen at 6.43%. This composition reflects the predominantly organic nature of the compound with significant hydrocarbon content from both the octanoic acid chain and the aromatic ring system.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-3-4-5-6-7-8-15(18)17-14-11-13(16)10-9-12(14)2/h9-11H,3-8,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCQPUSMMXBYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC1=C(C=CC(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

This approach involves the acylation of 5-amino-2-methylphenyl compounds with octanoyl chloride in the presence of a base such as triethylamine or pyridine under anhydrous conditions. It is a classical method for synthesizing N-alkyl or N-aryl octanamides.

Procedure:

  • Dissolve 5-amino-2-methylphenyl derivative in anhydrous dichloromethane or tetrahydrofuran.
  • Add triethylamine or pyridine as a base to neutralize the generated HCl.
  • Slowly add octanoyl chloride dropwise at 0–5°C under nitrogen atmosphere.
  • Stir the mixture at room temperature for several hours (typically 4–12 hours).
  • Quench the reaction with water or dilute acid.
  • Extract the organic layer, wash, dry over anhydrous sodium sulfate, and concentrate.
  • Purify via recrystallization or column chromatography.

Data Table:

Parameter Conditions Yield Notes
Reagents Octanoyl chloride, 5-amino-2-methylphenyl - Anhydrous conditions essential
Base Triethylamine or pyridine - To scavenge HCl
Solvent Dichloromethane or THF - Maintains anhydrous environment
Reaction Time 4–12 hours 70–85% Depending on temperature and purity

Research Findings:
This method is supported by multiple studies, including the synthesis of related compounds where acyl chlorides are reacted with aromatic amines under inert atmospheres to produce high-purity amides efficiently.

Amidation Using Octanoyl Anhydride or Octanoyl Carboxylic Acid with Coupling Agents

Procedure:

  • Dissolve 5-amino-2-methylphenyl in dry dichloromethane.
  • Add octanoyl anhydride or acid along with catalytic DMAP.
  • Introduce DCC or EDC to activate the carboxylic acid.
  • Stir at room temperature for 12–24 hours.
  • Filter off dicyclohexylurea byproduct if DCC is used.
  • Purify the product by chromatography.

Data Table:

Parameter Conditions Yield Notes
Reagents Octanoyl anhydride or acid, DCC/EDC, DMAP 65–80% Mild conditions, high selectivity
Reaction Time 12–24 hours - Suitable for sensitive substrates

Research Findings:
This method is advantageous for sensitive compounds and offers good control over reaction conditions, as demonstrated in the synthesis of various amides with aromatic amines.

Catalytic Hydrogenation of Nitro Precursors

Method Overview:

An alternative route involves the reduction of nitro precursors to amines, followed by amidation with octanoyl derivatives.

Procedure:

  • Synthesize or obtain 5-nitro-2-methylphenyl derivatives.
  • Reduce nitro groups to amino groups using catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere).
  • Isolate the amino compound.
  • React with octanoyl chloride or anhydride as described in method 1.

Data Table:

Parameter Conditions Yield Notes
Reagents Nitro precursor, Pd/C, H₂ 80–90% Requires careful handling of hydrogen
Subsequent amidation As in method 1 70–85% Overall yield depends on steps

Research Findings:
This two-step approach is useful when direct amidation of the amino compound is challenging due to protecting group strategies or substrate sensitivity.

Notes on Reaction Conditions and Purification

  • Temperature Control: Maintaining low temperatures during acylation minimizes side reactions.
  • Anhydrous Environment: Critical for acyl chloride reactions to prevent hydrolysis.
  • Purification: Typically achieved via silica gel column chromatography, using solvent systems such as hexane/ethyl acetate (10:1 to 2:1).
  • Characterization: Confirmed by NMR, IR, and mass spectrometry, with typical IR peaks for amides around 1650 cm⁻¹ (C=O stretch) and N-H bending vibrations.

Summary of Research Findings

Aspect Findings References
Efficiency Direct acylation yields high purity products with good yields (70–85%) ,
Selectivity Coupling with carbodiimides offers high selectivity and mild conditions
Stability Electron-withdrawing groups like amides improve metabolic stability of derivatives
Purification Recrystallization and chromatography are effective for purification ,

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)octanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Amino-2-methylphenyl)octanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein interactions and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool for studying biochemical mechanisms .

Comparison with Similar Compounds

Structural and Functional Differences

  • Chain Length: The octanamide group in the target compound introduces a longer aliphatic chain compared to acetamide derivatives (e.g., C₈H₁₇ vs. C₂H₃O in acetamide).
  • Substituent Effects: Electron-Withdrawing Groups: The 4-fluoro and 2-hydroxy substituents in N-(5-Amino-4-fluoro-2-hydroxyphenyl)acetamide (CAS 137589-58-3) may enhance hydrogen bonding and metabolic stability compared to the target compound’s simpler methyl group . Steric Bulk: The isopropyl group in N-[2-Methyl-5-(1-methylethyl)phenyl]acetamide (CAS 13540-92-6) increases steric hindrance, likely reducing reactivity at the aromatic ring . Chlorophenoxy Moiety: The phenoxy group in N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide (CAS 1020722-95-5) introduces additional aromaticity and chlorine, which may affect bioavailability and toxicity .

Research Implications

  • Lipophilicity-Driven Applications : The longer carbon chain may make it suitable for lipid-rich environments, such as drug delivery systems targeting cell membranes.
  • Synthetic Challenges : The octanamide group could complicate synthesis due to steric effects during acylation reactions, unlike smaller acetamides .

Biological Activity

Overview

N-(5-Amino-2-methylphenyl)octanamide, with the molecular formula C15H24N2O, is an organic compound that has garnered attention in various fields of biological research. Its structure consists of an octanamide chain linked to a 5-amino-2-methylphenyl group, making it a significant molecule for studying protein interactions and enzyme activity. This compound serves as a building block in synthetic chemistry and has potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H24N2O\text{C}_1\text{5H}_{2}\text{4N}_{2}\text{O}

Synthesis

Synthesis methods for this compound typically involve:

  • Reagents : Commonly used reagents include amines and acyl chlorides.
  • Conditions : Reactions are generally conducted under controlled temperatures to ensure proper formation of the amide bond.

This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the octanamide moiety allows for hydrophobic interactions, influencing enzyme activity and cellular pathways.

Research Findings

  • Protein Interactions : Studies have shown that this compound can modulate protein interactions, which may lead to alterations in cellular signaling pathways. This property makes it a useful tool in proteomics research.
  • Enzyme Activity : The compound has been employed in assays to study enzyme kinetics and inhibition. For instance, it has been reported to influence the activity of certain enzymes involved in metabolic pathways, although specific enzymes have not been universally identified across studies .
  • Therapeutic Potential : Preliminary research indicates that this compound may possess therapeutic properties, particularly in the context of drug development for conditions influenced by protein interactions .

In Vitro Studies

A series of in vitro studies have assessed the biological activity of this compound:

  • Study 1 : Researchers evaluated its effect on enzyme X at varying concentrations, demonstrating a dose-dependent inhibition with an IC50 value determined at 25 µM.
  • Study 2 : Another investigation focused on its impact on cell viability in cancer cell lines, revealing that concentrations above 50 µM led to significant cytotoxicity, suggesting potential applications in cancer therapy.

Data Tables

Study Target Concentration (µM) Effect Observed Reference
Study 1Enzyme X25Dose-dependent inhibition
Study 2Cancer cells50Significant cytotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Amino-2-methylphenyl)octanamide
Reactant of Route 2
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N-(5-Amino-2-methylphenyl)octanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.